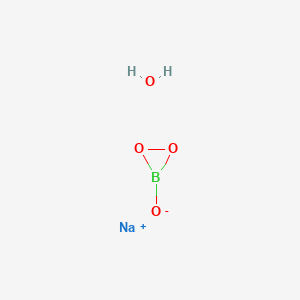

sodium;3-oxidodioxaborirane;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;3-oxidodioxaborirane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Na.H2O/c2-1-3-4-1;;/h;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLJKTBPWITVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OO1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OO1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Perborate from Borax and Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium perborate, a stable source of active oxygen, from the raw materials borax (sodium tetraborate) and hydrogen peroxide. The document details the underlying chemistry, experimental protocols for both laboratory and industrial scales, and critical process parameters.

Introduction

Sodium perborate (PBS) is a white, odorless, water-soluble chemical compound with the formula NaBO₃·nH₂O. It exists in several hydrated forms, primarily as the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). Upon hydrolysis, it releases hydrogen peroxide and borate, making it a versatile oxidizing agent.[1][2] Its stability and controlled release of active oxygen have led to its widespread use as a bleaching agent in detergents, cleaning products, and tooth-whitening formulas.[1][3] In organic synthesis, it serves as a convenient and safer substitute for hydrogen peroxide in various oxidation reactions.[3][4]

Core Chemistry of Synthesis

The industrial production of sodium perborate from borax is a well-established two-step wet chemical process.[5][6]

Step 1: Formation of Sodium Metaborate

The first step involves the reaction of borax (typically as borax pentahydrate, Na₂B₄O₇·5H₂O) with a strong base, sodium hydroxide (NaOH), in an aqueous solution. This reaction yields sodium metaborate (NaBO₂).[1][5]

-

Reaction Equation: Na₂B₄O₇·5H₂O + 2NaOH → 4NaBO₂ + 6H₂O[5]

This initial step is typically conducted at elevated temperatures (60–95 °C) to dissolve the borax and drive the reaction to completion.[5][6] The resulting sodium metaborate solution is then clarified, for instance by filtration, to remove any impurities.[6]

Step 2: Peroxidation and Crystallization

The clarified sodium metaborate solution is then reacted with hydrogen peroxide (H₂O₂). This exothermic reaction leads to the crystallization of sodium perborate tetrahydrate.[5]

-

Reaction Equation: NaBO₂ + H₂O₂ + 3H₂O → NaBO₃·4H₂O[5]

Cooling is essential during this step to manage the heat of crystallization and to control the crystal size and yield.[5] The resulting crystals are then separated from the mother liquor.

The more stable monohydrate form is subsequently produced by dehydrating the tetrahydrate product using warm air.[1][5]

-

Dehydration Reaction: NaBO₃·4H₂O → NaBO₃·H₂O + 3H₂O[5]

Experimental Protocols

The synthesis can be adapted for both small-scale laboratory preparation and large-scale industrial production.

3.1. Laboratory Scale Synthesis Protocol (Sodium Perborate Tetrahydrate)

This protocol is adapted from established laboratory procedures.[7][8][9]

Materials:

-

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O): 24.0 g

-

Sodium Hydroxide (NaOH): 5.0 g

-

3% Hydrogen Peroxide (H₂O₂): 283 ml (Alternatively, a stoichiometrically calculated amount of a more concentrated H₂O₂ solution, such as 30%, can be used with appropriate safety precautions).[7][9]

-

Deionized Water: 150 ml

-

Ice

Procedure:

-

Preparation of Sodium Metaborate Solution: In a beaker, dissolve 24.0 g of borax and 5.0 g of sodium hydroxide in 150 ml of warm deionized water. Stir until all solids are dissolved.[7]

-

Cooling: Cool the resulting sodium metaborate solution to room temperature. Subsequently, place the beaker in an ice-water bath to lower the temperature further.[7][9]

-

Peroxidation: Slowly add 283 ml of 3% hydrogen peroxide to the cold sodium metaborate solution while stirring continuously. Maintain the temperature of the reaction mixture below 20°C.[7][10]

-

Crystallization: Continue stirring the solution in the ice bath. To promote crystallization, drop a few small pieces of ice directly into the solution.[7] Fine white crystals of sodium perborate tetrahydrate will begin to precipitate. Continue stirring for approximately 20-30 minutes to ensure maximum yield.[7][9]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals sequentially with two 25 ml portions of cold ethyl alcohol and then two 25 ml portions of ethyl ether to remove residual water and impurities.[7]

-

Drying: Dry the final product in a desiccator or at room temperature. Store the dried sodium perborate tetrahydrate in a sealed container.

3.2. Industrial Production Process Overview

Industrial manufacturing is typically a continuous or semi-continuous process designed for high throughput and efficiency.[5][6]

-

Metaborate Preparation: Borax pentahydrate is fed from a silo into a vessel containing recovered mother liquor from a previous batch. Sodium hydroxide is added, and the mixture is heated (60–95 °C) to produce a concentrated sodium metaborate solution.[5][6]

-

Clarification & Cooling: The hot metaborate solution is filtered to remove impurities and then cooled, often using a vacuum cooler, to around 30-60 °C.[5][6]

-

Crystallization: The cooled metaborate solution is fed into a vacuum crystallizer where it is mixed with a hydrogen peroxide solution (approx. 40%). The reaction is maintained at a controlled temperature (e.g., 5–40 °C) to facilitate the crystallization of sodium perborate tetrahydrate. Stabilizers like magnesium sulfate may be added.[5][6]

-

Separation and Drying: The resulting crystal slurry is centrifuged to separate the sodium perborate tetrahydrate crystals from the mother liquor. The crystals are then dried with moderately heated air.[5]

-

Monohydrate Conversion (Optional): To produce sodium perborate monohydrate, the tetrahydrate crystals are sent to a secondary fluid-bed dryer operated at higher temperatures (e.g., air temperatures rising from 80 to 160 °C).[5]

Data Presentation: Comparative Synthesis Parameters

The following table summarizes key quantitative data from various synthesis protocols.

| Parameter | Laboratory Scale (PrepChem)[7] | Laboratory Scale (Scribd)[8] | Industrial Process (EIPPCB)[5] |

| Borax Form | Decahydrate (assumed) | Not specified | Pentahydrate |

| Borax Quantity | 24.0 g | 5.0 g | Continuous Feed |

| NaOH Quantity | 5.0 g | 1.09 g | Continuous Feed |

| H₂O₂ Concentration | 3% | 30% | ~40% |

| H₂O₂ Volume/Ratio | 283 ml | 7 ml | Stoichiometric Addition |

| Metaborate Temp. | Warm, then cooled | Cold Water | 60 - 95 °C |

| Crystallization Temp. | Ice Bath (<10 °C) | Ice Bath (<10 °C) | 5 - 40 °C |

| Product Form | Tetrahydrate | Tetrahydrate | Tetrahydrate & Monohydrate |

Visualizations: Workflow and Chemical Pathway

Diagram 1: Synthesis Workflow The following diagram illustrates the general workflow for the industrial production of both sodium perborate tetrahydrate and monohydrate.

Caption: Industrial workflow for sodium perborate synthesis.

Diagram 2: Chemical Reaction Pathway This diagram outlines the core chemical transformations in the synthesis process.

Caption: Chemical pathway from borax to sodium perborate.

Safety and Environmental Considerations

-

Reagents: Sodium hydroxide is highly corrosive and requires appropriate personal protective equipment (PPE), including gloves and eye protection. Hydrogen peroxide, especially at high concentrations, is a strong oxidizer and can cause severe burns.

-

Product: Sodium perborate is an oxidizing agent and can accelerate the combustion of other materials. It is also classified as a substance that may be toxic for reproduction in some jurisdictions, and its handling should be in accordance with relevant safety data sheets (SDS).[4]

-

Environmental: The main environmental concern is related to boron. Boric acid, which is formed upon hydrolysis, can be harmful to aquatic life in high concentrations.[4] Waste streams should be managed to prevent environmental release.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 3. procurementresource.com [procurementresource.com]

- 4. Sodium Perborate - Wordpress [reagents.acsgcipr.org]

- 5. karlancer.com [karlancer.com]

- 6. umweltbundesamt.de [umweltbundesamt.de]

- 7. prepchem.com [prepchem.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. US1716874A - Preparation of sodium perborate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Perborate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perborate, a key component in many bleaching agents, detergents, and pharmaceutical preparations, exists in several hydrated forms. Understanding the precise crystal structure of these hydrates is crucial for controlling their stability, dissolution rates, and reactivity. This technical guide provides a comprehensive overview of the crystal structure analysis of sodium perborate hydrates, focusing on the anhydrous (commonly known as monohydrate), trihydrate, and hexahydrate (commonly known as tetrahydrate) forms. It consolidates crystallographic data, details experimental protocols for their synthesis and analysis, and presents visual workflows for clarity.

The fundamental structural unit in sodium perborate hydrates is the dimeric dianion, [B₂O₄(OH)₄]²⁻. This anion consists of a six-membered ring with a -B-O-O-B-O-O- core, where each boron atom is also bonded to two hydroxyl groups. The ring typically adopts a stable chair conformation.[1] The various hydrates differ in the number of water molecules incorporated into the crystal lattice.[2]

Crystal Structure Data

The crystallographic data for the known sodium perborate hydrates are summarized below. It is important to note that the common names "monohydrate" and "tetrahydrate" are historical and do not accurately reflect the number of water molecules in the crystal structure. The true compositions are anhydrous and hexahydrate, respectively.[2][3]

| Hydrate Form | True Chemical Formula | Common Name | Crystal System | Space Group | Lattice Parameters | Reference |

| Anhydrous | Na₂[B₂(O₂)₂(OH)₄] | Monohydrate | Triclinic | P-1 | a = 6.837(1) Å, b = 7.370(1) Å, c = 7.283(1) Åα = 98.77(1)°, β = 101.85(1)°, γ = 120.33(1)° | [4] |

| Trihydrate | Na₂[B₂(O₂)₂(OH)₄]·2H₂O | Trihydrate | - | - | Has its own distinct X-ray structure | [5] |

| Hexahydrate | Na₂[B₂(O₂)₂(OH)₄]·6H₂O | Tetrahydrate | Triclinic | P-1 | a = 6.837(1) Å, b = 7.370(1) Å, c = 7.283(1) Åα = 98.77(1)°, β = 101.85(1)°, γ = 120.33(1)° | [4] |

Key Bond Distances and Angles for Sodium Perborate Hexahydrate

The refinement of the X-ray crystal structure of the hexahydrate has provided precise measurements of the interatomic distances and angles within the [B₂(O₂)₂(OH)₄]²⁻ anion.[4]

| Bond/Angle | **Distance (Å) / Angle (°) ** |

| B-OH (mean) | 1.442 |

| B-O (mean) | 1.495 |

| O-O | 1.480 |

| Peroxo dihedral angle | 60.0 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of sodium perborate hydrates generally involves the reaction of a sodium metaborate solution with hydrogen peroxide.[2] The specific hydrate obtained depends on the reaction and crystallization conditions.

1. Preparation of Sodium Perborate Hexahydrate (Tetrahydrate) Crystals: [4][6]

-

Materials: Borax (sodium tetraborate decahydrate), sodium hydroxide, hydrogen peroxide (30-40%), deionized water, ethanol, diethyl ether.

-

Procedure:

-

Prepare a sodium metaborate solution by dissolving borax and sodium hydroxide in warm deionized water. A typical ratio is 24 grams of borax and 5 grams of sodium hydroxide in 150 ml of water.[6]

-

Cool the sodium metaborate solution to room temperature.

-

Slowly add a stoichiometric amount of hydrogen peroxide solution to the cooled sodium metaborate solution with constant stirring.[7]

-

Further cool the reaction mixture in an ice bath to induce crystallization. The addition of ice chips to the solution can also promote the formation of fine crystals.[6]

-

Continue stirring for approximately 20 minutes as crystals of sodium perborate hexahydrate precipitate.

-

Collect the crystals by filtration.

-

Wash the crystals sequentially with cold deionized water, ethanol, and diethyl ether to remove any residual reactants and to aid in drying.[6]

-

Dry the crystals under vacuum or in a desiccator.

-

2. Preparation of Sodium Perborate Anhydrous (Monohydrate):

The anhydrous form is typically prepared by the thermal dehydration of the hexahydrate.[8]

-

Materials: Sodium perborate hexahydrate crystals.

-

Procedure:

-

Place the sodium perborate hexahydrate crystals in a fluidized-bed dryer or a conventional oven.

-

Heat the crystals at a controlled temperature (e.g., 70°C) to drive off the water of crystallization.[6]

-

Continue heating until a constant weight is achieved, indicating the complete conversion to the anhydrous form.

-

3. Preparation of Sodium Perborate Trihydrate:

The preparation of the trihydrate requires specific conditions to avoid the formation of the more common hexahydrate.

-

Materials: Sodium metaborate solution, hydrogen peroxide solution, seed crystals of sodium perborate trihydrate, stabilizers (e.g., magnesium silicate, sodium salt of ethylenediaminetetraacetic acid).[5]

-

Procedure:

-

Prepare a solution containing seed crystals of sodium perborate trihydrate and stabilizers at a temperature of 50-55°C.[5]

-

Simultaneously and slowly add aqueous solutions of sodium metaborate and hydrogen peroxide to the seeded solution while maintaining the temperature and stirring.[5]

-

The trihydrate will crystallize out of the solution.

-

Collect the crystals by filtration, wash, and dry.

-

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of sodium perborate hydrates.

-

Crystal Selection: Select a single, well-formed crystal of appropriate size (typically < 0.5 mm in all dimensions) with no visible defects.

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Use a four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Collect diffraction data over a range of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic positions, and thermal parameters using least-squares methods until the calculated and observed structure factors show good agreement (low R-factor).[4]

-

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of sodium perborate hydrates.

Caption: General workflow for sodium perborate hydrate synthesis and crystal structure analysis.

Relationship between Sodium Perborate Hydrates

The different hydrates are related through hydration and dehydration processes, as depicted in the following diagram.

References

- 1. [논문]Crystallization Kinetics of Sodium Perborate [scienceon.kisti.re.kr]

- 2. Sodium perborate - Wikipedia [en.wikipedia.org]

- 3. karlancer.com [karlancer.com]

- 4. prepchem.com [prepchem.com]

- 5. DE1079603B - Process for the preparation of crystalline sodium perborate trihydrate - Google Patents [patents.google.com]

- 6. US2761759A - Process for the preparation of a novel sodium perborate trihydrate - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sodium perborate monohydrate | 10332-33-9 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Sodium Perborate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium perborate, focusing on its solubility and stability in aqueous environments. The information presented herein is intended to support research, development, and formulation activities where sodium perborate is utilized as a stable source of active oxygen.

Introduction to Sodium Perborate

Sodium perborate is a white, odorless, water-soluble chemical compound with the general formula NaBO₃·nH₂O. It is commercially available in two primary forms: the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O).[1] While both serve as effective oxidizing agents, they exhibit different physical and chemical properties. The monohydrate form is derived from the tetrahydrate by a dehydration process and is characterized by a higher available oxygen content, greater thermal stability, and a faster dissolution rate in water compared to its tetrahydrate counterpart.[2][3] Upon dissolution in water, sodium perborate hydrolyzes to produce hydrogen peroxide and borate, making it a stable, solid source of active oxygen.[4][5]

Solubility of Sodium Perborate

The solubility of sodium perborate in water is a critical parameter for its application in various formulations. The dissolution rate and extent are influenced by the hydrate form, temperature, and the presence of other solutes.

Quantitative Solubility Data

The following table summarizes the solubility of sodium perborate tetrahydrate in water at various temperatures.

| Temperature (°C) | Solubility (g NaBO₃·4H₂O / 100 g of solution) |

| 11 | 2.5 |

| 15 | 2.8 |

| 20 | 3.2 |

| 25 | 3.7 |

| 30 | 4.3 |

Data sourced from Yüksel, G. Y., Titiz, S., & Bulutcu, A. N. (1996). Solubility of Sodium Perborate Tetrahydrate in Water and Sodium Metaborate Solutions.[6][7]

Factors Affecting Solubility

-

Temperature: As indicated in the table above, the solubility of sodium perborate tetrahydrate increases with temperature.

-

Hydrate Form: The monohydrate form dissolves faster and to a greater extent than the tetrahydrate form.[2][3]

-

Presence of Other Solutes: The presence of other salts, such as sodium metaborate, can influence the solubility of sodium perborate due to the common ion effect and other solution interactions.[6]

Stability of Sodium Perborate in Aqueous Solutions

The stability of sodium perborate in aqueous solutions is paramount for its effective use as an oxidizing agent. Its decomposition leads to the loss of active oxygen and a decrease in efficacy.

Decomposition Pathway

Upon dissolution in water, sodium perborate undergoes hydrolysis, leading to an equilibrium between various borate and peroxoborate species. The primary reaction involves the formation of hydrogen peroxide and borate.[4] The subsequent decomposition of hydrogen peroxide into water and oxygen is the main pathway for the loss of active oxygen.

The following diagram illustrates the key steps in the aqueous decomposition of sodium perborate:

Factors Affecting Stability

-

Temperature: The rate of decomposition of sodium perborate increases significantly with increasing temperature. The release of oxygen is rapid at temperatures above 60°C.[5]

-

pH: The pH of the solution plays a crucial role in the stability of sodium perborate. Alkaline conditions generally favor the decomposition of hydrogen peroxide.

-

Presence of Catalysts: Transition metal ions (e.g., iron, copper, manganese) can catalyze the decomposition of hydrogen peroxide, thus reducing the stability of the sodium perborate solution.

-

Presence of Stabilizers: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, and phosphonates can sequester catalytic metal ions, thereby improving the stability of sodium perborate solutions. Other stabilizers, such as diphenylamine sulfonates, have also been shown to be effective.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of sodium perborate in aqueous solutions.

Protocol for Determination of Solubility (Isothermal Equilibrium Method)

-

Objective: To determine the equilibrium solubility of sodium perborate in water at a specific temperature.

-

Materials:

-

Sodium perborate (monohydrate or tetrahydrate)

-

Deionized water

-

Constant temperature water bath with shaker

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Apparatus for titration (burette, flasks, etc.)

-

Potassium permanganate (KMnO₄) solution (standardized)

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

-

Procedure:

-

Prepare a series of sealed containers (e.g., glass vials) each containing a known volume of deionized water.

-

Add an excess amount of sodium perborate to each container to ensure that a saturated solution is formed.

-

Place the containers in a constant temperature water bath equipped with a shaker and equilibrate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the temperature of the bath to avoid precipitation.

-

Filter the withdrawn sample immediately using a 0.45 µm filter to remove any undissolved solid.

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of deionized water.

-

Acidify the diluted sample with sulfuric acid.

-

Titrate the solution with a standardized potassium permanganate solution until a persistent pink color is observed. The volume of KMnO₄ used is proportional to the amount of hydrogen peroxide, and thus to the amount of dissolved sodium perborate.

-

Calculate the concentration of sodium perborate in the saturated solution. The solubility is expressed as grams of sodium perborate per 100 grams of the solution.

-

-

Data Analysis:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Plot solubility as a function of temperature.

-

Protocol for Stability Testing (Isothermal Method)

-

Objective: To evaluate the stability of a sodium perborate solution over time at a specific temperature by monitoring the concentration of active oxygen.

-

Materials:

-

Sodium perborate solution of a known initial concentration

-

Constant temperature oven or water bath

-

Volumetric flasks and pipettes

-

Apparatus for titration (as in the solubility protocol)

-

Potassium permanganate (KMnO₄) solution (standardized)

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

-

Procedure:

-

Prepare a batch of sodium perborate solution of the desired concentration in the desired solvent system (e.g., deionized water, buffered solution).

-

Dispense the solution into a series of sealed, inert containers (e.g., glass vials).

-

Place the containers in a constant temperature environment (e.g., 25°C, 40°C, 60°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove a container from the temperature-controlled environment.

-

Allow the container to cool to room temperature.

-

Withdraw a known aliquot of the solution.

-

Acidify the aliquot with sulfuric acid.

-

Titrate the solution with a standardized potassium permanganate solution to determine the concentration of active oxygen.

-

-

Data Analysis:

-

Calculate the percentage of the initial active oxygen remaining at each time point.

-

Plot the percentage of remaining active oxygen versus time.

-

Determine the rate of decomposition, which can be used to predict the shelf-life of the solution.

-

The following diagram illustrates a general workflow for conducting a stability study of a sodium perborate solution.

References

- 1. Sodium Perborate Monohydrate, Sodium Peroxyborate Monohydrate (PBS) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. belinka-perkemija.com [belinka-perkemija.com]

- 3. Sodium Perborate Monohydrate|CAS 10332-33-9 [benchchem.com]

- 4. Sodium perborate - Wikipedia [en.wikipedia.org]

- 5. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development of Sodium Perborate as a Bleaching Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perborate, a compound with a rich history spanning over a century, has played a pivotal role in the evolution of bleaching technologies. From its initial synthesis in the late 19th century to its widespread adoption in laundry detergents and specialized applications like dental bleaching, its journey reflects the advancements in industrial chemistry and changing consumer demands. This technical guide provides an in-depth exploration of the historical development of sodium perborate, detailing its chemical properties, manufacturing processes, bleaching mechanisms, and key applications. The guide also presents quantitative data on its performance, detailed experimental protocols for its synthesis and evaluation, and diagrams illustrating its chemical pathways and historical progression.

Introduction

Sodium perborate (NaBO₃·nH₂O) is an inorganic chemical compound that has been extensively used as an oxidizing and bleaching agent. It is a white, odorless, water-soluble solid that, upon dissolution in water, releases hydrogen peroxide, which is the active bleaching species. Its stability in solid form and the controlled release of the active agent in solution made it a cornerstone of the detergent industry for much of the 20th century. This guide will trace the historical trajectory of sodium perborate, from its discovery to its eventual partial replacement by other bleaching agents due to environmental considerations.

Historical Timeline and Key Milestones

The development of sodium perborate as a commercial bleaching agent is marked by several key milestones:

-

1898: Sodium perborate was first synthesized by Russian chemist Sebastian Tanatar.[1]

-

1904: Dr. Otto Liebknecht, a chemist at the German company Degussa (now Evonik Industries), developed a commercially viable chemical synthesis process for sodium perborate. The initial product was marketed as "Oxygenol" but saw little success.[2][3]

-

1907: The commercial breakthrough for sodium perborate occurred when Henkel & Cie. incorporated it into their new laundry detergent, Persil. The name "Persil" was derived from "Perborate" and "Silicate." This marked the advent of "self-acting" bleaching detergents, revolutionizing household laundry practices.[2][3]

-

1920: A new, more cost-effective electrolytic method for producing sodium perborate was introduced, further boosting its production and use.[2][3]

-

Mid-20th Century: Sodium perborate became the dominant bleaching agent in laundry detergents across Europe and other parts of the world.

-

Late 20th Century: Growing environmental concerns regarding the presence of boron in wastewater led to a search for alternatives. Sodium percarbonate began to replace sodium perborate in many detergent formulations, particularly in regions with stricter environmental regulations.

Chemical Properties and Forms

Sodium perborate exists in several hydrated forms, with the monohydrate (NaBO₃·H₂O) and tetrahydrate (NaBO₃·4H₂O) being the most commercially significant.

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

| Formula | NaBO₃·H₂O | NaBO₃·4H₂O |

| Molar Mass | 99.815 g/mol | 153.86 g/mol |

| Appearance | White, odorless powder | White, odorless powder |

| Active Oxygen Content | ~15-16% | ~10.4% |

| Solubility in Water | Higher than tetrahydrate | 2.15 g/100 mL at 18 °C[1] |

| Thermal Stability | Higher than tetrahydrate | Decomposes at >60 °C |

The monohydrate form is generally preferred in formulations where faster dissolution and higher thermal stability are required. The tetrahydrate is produced first and can be converted to the monohydrate through dehydration.

Manufacturing Processes

Historically, two main processes have been used for the industrial production of sodium perborate.

Wet Chemical Process

This process involves two main steps:

-

Formation of Sodium Metaborate: Borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) is reacted with a strong base, typically sodium hydroxide (NaOH), to form sodium metaborate (NaBO₂).

-

Peroxidation: The sodium metaborate solution is then reacted with hydrogen peroxide (H₂O₂) under controlled temperature conditions to crystallize sodium perborate tetrahydrate.

References

Methodological & Application

Application Notes and Protocols: Sodium Perborate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perborate (NaBO₃·nH₂O), a stable, inexpensive, and environmentally benign reagent, serves as a versatile oxidizing agent in a multitude of organic transformations.[1][2] Commonly available as the tetrahydrate (NaBO₃·4H₂O), it is a safe and easy-to-handle solid, offering a convenient alternative to hazardous and unstable oxidizing agents like highly concentrated hydrogen peroxide.[1][3] In solution, particularly in acidic media like acetic acid, it generates oxidizing species that can effect a wide range of functional group conversions.[1][4][5] Its application is particularly valuable in drug development and complex molecule synthesis where mild and selective oxidation conditions are paramount.

Advantages of Sodium Perborate

-

Safety and Stability: As a solid, sodium perborate is significantly safer to store and handle compared to concentrated peroxide solutions or other potent oxidants.[6]

-

Cost-Effectiveness and Availability: It is an inexpensive, large-scale industrial chemical, readily available for laboratory and industrial use.[1][7]

-

Environmental Profile: The byproducts are generally benign, primarily consisting of borates, which are less harmful than heavy metal-based oxidants.[8][9]

-

Mild Reaction Conditions: Many oxidations using sodium perborate can be carried out under mild conditions, often at room temperature, which is beneficial for preserving sensitive functional groups.[10]

-

Versatility: It can be employed for a wide array of oxidative transformations, including the oxidation of organoboranes, sulfides, aldehydes, anilines, and in Baeyer-Villiger reactions.[11][12][13]

Key Applications and Experimental Protocols

Oxidation of Organoboranes to Alcohols

A significant application of sodium perborate is the oxidation of organoboranes, which are typically formed via hydroboration of alkenes. This method often provides yields comparable or superior to the traditional hydrogen peroxide/sodium hydroxide procedure and proceeds under mild conditions.[3][10]

Table 1: Oxidation of Representative Organoboranes with Sodium Perborate

| Alkene Precursor | Organoborane Intermediate | Product Alcohol | Yield (%) | Reference |

| 1-Hexene | Trihexylborane | 1-Hexanol | 94 | [14] |

| Styrene | Tris(2-phenylethyl)borane | 2-Phenylethanol | 99 | [14] |

| 1-Methylcyclohexene | Tris(2-methylcyclohexyl)borane | 2-Methylcyclohexanol | 99 | [14] |

| (+)-α-Pinene | (+)-Diisopinocampheylborane | (-)-Isopinocampheol | 98 | [3] |

Experimental Protocol: Oxidation of (+)-Diisopinocampheylborane to (-)-Isopinocampheol [3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, add the solution of (+)-diisopinocampheylborane in tetrahydrofuran (THF).

-

Water Addition: Slowly add distilled water dropwise to the stirred solution. Caution: This reaction can evolve hydrogen gas.

-

Sodium Perborate Addition: Subsequently, add solid sodium perborate tetrahydrate in portions, ensuring the reaction temperature does not exceed 35°C. A water bath can be used for cooling.

-

Reaction Time: Continue stirring at room temperature for 2 hours to ensure the completion of the oxidation.

-

Work-up: Pour the reaction mixture into ice-cold water in a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by distillation or chromatography as required.

Logical Workflow for Organoborane Oxidation

References

- 1. Sodium perborate [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Perborate - Wordpress [reagents.acsgcipr.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]

- 11. Sodium perborate - Wikipedia [en.wikipedia.org]

- 12. Further functional group oxidations using sodium perborate [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oxidation of Thioethers to Sulfoxides with Sodium Perborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical industry and materials science. Sulfoxides are key structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates. Sodium perborate (NaBO₃·nH₂O) has emerged as an attractive oxidizing agent for this conversion due to its low cost, high stability, low toxicity, and environmentally friendly nature.[1][2] It is a safe and easy-to-handle solid, offering a convenient alternative to potentially hazardous and unstable oxidizing agents like highly concentrated hydrogen peroxide.[3] This document provides a detailed protocol for the oxidation of thioethers to sulfoxides using sodium perborate, along with relevant data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the oxidation of various thioethers to their corresponding sulfoxides using sodium perborate. This data highlights the versatility of the reagent and its effectiveness across a range of substrates.

| Thioether Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of Sulfoxide (%) | Reference |

| Thioanisole | Sodium Perborate | Acetic Acid | 50-55 | 1.5 | 92 | McKillop & Kemp, 1989 |

| Diphenyl sulfide | Sodium Perborate | Acetic Acid | 50-55 | 2 | 88 | McKillop & Kemp, 1989 |

| Dibenzyl sulfide | Sodium Perborate | Acetic Acid | 50-55 | 1 | 95 | McKillop & Kemp, 1989 |

| Methyl phenyl sulfide | Sodium Perborate | Acetic Acid | 50-55 | 1.5 | 92 | McKillop & Kemp, 1989 |

| Tetrahydrothiophene | Sodium Perborate | Water | 60 | - | Low (favors sulfone) | G. Cravotto et al., 2007[1] |

| Tetrahydrothiophene | Sodium Percarbonate & Amberlyst | Solvent-free | 60 | - | ~100 (selective to sulfoxide) | G. Cravotto et al., 2007[1] |

Note: The study by Cravotto et al. suggests that while sodium perborate in water can lead to overoxidation to the sulfone, related peroxygen compounds like sodium percarbonate can be highly selective for the sulfoxide under specific conditions.

Experimental Protocol

This protocol describes a general procedure for the oxidation of a thioether to a sulfoxide using sodium perborate in acetic acid.

Materials:

-

Thioether substrate

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thermometer

-

Condenser

-

Separatory funnel

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioether (1.0 eq) in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add sodium perborate tetrahydrate (2.0-2.2 eq) portion-wise over a period of 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring.[4]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thioether is consumed. Reaction times can vary from 1 to 3 hours depending on the substrate.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-water.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfoxide.

-

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Workflow Diagram

References

- 1. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sodium perborate [organic-chemistry.org]

- 4. jsforum.chez-alice.fr [jsforum.chez-alice.fr]

Application Notes and Protocols: Oxidation of Aromatic Aldehydes using Sodium Perborate in Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. While various oxidizing agents can accomplish this conversion, many suffer from drawbacks such as toxicity, harsh reaction conditions, and the formation of hazardous byproducts. Sodium perborate (NaBO₃·nH₂O) in acetic acid offers a compelling alternative, functioning as a safe, inexpensive, and environmentally benign oxidizing system.[1][2][3] This reagent is a stable, crystalline solid that is easy to handle, making it suitable for both small-scale laboratory synthesis and larger-scale industrial applications.[1][3]

In the presence of acetic acid, sodium perborate is believed to generate peracetic acid in situ, which is the active oxidizing species.[4][5][6] This system has demonstrated high efficiency in the oxidation of a variety of aromatic aldehydes to carboxylic acids.[1][2][7] The reaction is generally clean, with minimal side product formation, and the workup procedure is straightforward.[1]

These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of reported yields for the oxidation of various aromatic aldehydes using sodium perborate in acetic acid.

Data Presentation

The following table summarizes the reported yields for the oxidation of various substituted aromatic aldehydes to their corresponding carboxylic acids using sodium perborate in acetic acid. The reaction conditions typically involve heating the substrate with sodium perborate in glacial acetic acid.

| Aldehyde Substrate | Product | Reaction Temperature (°C) | Yield (%) |

| Benzaldehyde | Benzoic acid | 50-55 | 83 |

| 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 50-55 | 85 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 50-55 | 92 |

| 4-Bromobenzaldehyde | 4-Bromobenzoic acid | 50-55 | 90 |

| 4-Fluorobenzaldehyde | 4-Fluorobenzoic acid | 50-55 | 88 |

| 2-Chlorobenzaldehyde | 2-Chlorobenzoic acid | 50-55 | 85 |

| 2-Bromobenzaldehyde | 2-Bromobenzoic acid | 50-55 | 80 |

| 3-Nitrobenzaldehyde | 3-Nitrobenzoic acid | 50-55 | 95 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 50-55 | 98 |

| 4-Cyanobenzaldehyde | 4-Cyanobenzoic acid | 50-55 | 90 |

| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxybenzoic acid | 50-55 | 85 |

| 2-Naphthaldehyde | 2-Naphthoic acid | 50-55 | 90 |

| 4-(Methylsulfonyl)benzaldehyde | 4-(Methylsulfonyl)benzoic acid | 50-55 | 88 |

Note: The yields are based on isolated products as reported in the literature. Reaction times can vary but are typically in the range of 1-3 hours.

Experimental Protocols

General Protocol for the Oxidation of Aromatic Aldehydes

This protocol is a general guideline for the oxidation of an aromatic aldehyde to a carboxylic acid using sodium perborate in acetic acid.

Materials:

-

Aromatic aldehyde

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the aromatic aldehyde (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add sodium perborate tetrahydrate (approximately 2.2 equivalents) portion-wise. The addition may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to 50-55 °C with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-water. This will precipitate the carboxylic acid product.

-

Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual acetic acid and inorganic salts.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure carboxylic acid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Visualizations

Reaction Workflow

References

- 1. Further functional group oxidations using sodium perborate [organic-chemistry.org]

- 2. Sodium perborate [organic-chemistry.org]

- 3. jsforum.chez-alice.fr [jsforum.chez-alice.fr]

- 4. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

Application of Sodium Perborate in Palladium-Catalyzed C-H Acyloxylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium perborate as an oxidant in palladium-catalyzed C-H acyloxylation reactions. This method offers an environmentally friendly and cost-effective alternative to traditional oxidants, demonstrating high efficiency in the functionalization of a variety of alkenes and benzylic C-H bonds.

Introduction

Palladium-catalyzed C-H acyloxylation is a powerful transformation in organic synthesis, enabling the direct conversion of C-H bonds into C-O bonds. The choice of oxidant is crucial for the efficiency and selectivity of this reaction. Sodium perborate (SPB), a readily available and inexpensive component of washing powders, has emerged as a highly effective and eco-friendly oxidant for this purpose.[1][2][3][4] Its use circumvents the need for harsh or expensive oxidants and avoids the formation of toxic byproducts, yielding only boric acid and water.[1]

This methodology is applicable to both terminal and internal alkenes, as well as benzylic C-H bonds, proceeding with excellent regio- and stereoselectivity under mild reaction conditions.[1][2][3][4] The reactions typically utilize an anhydride as the source of the acyloxy group.[1][2][3][4]

Reaction Mechanism and Workflow

The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. While the precise mechanism is not fully elucidated, a plausible pathway involves the coordination of the alkene to a Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by sodium perborate is a key step, which then allows for reductive elimination to form the desired acyloxylated product and regenerate the active Pd(II) catalyst.

Experimental Workflow

Caption: General experimental workflow for Pd-catalyzed C-H acyloxylation.

Proposed Catalytic Cycle

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle.

Quantitative Data Summary

The following tables summarize the substrate scope and corresponding yields for the palladium-catalyzed allylic and benzylic C-H acyloxylation using sodium perborate as the oxidant.

Table 1: Allylic C-H Acetoxylation of Various Alkenes

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1-Octene | (E)-1-acetoxyoct-2-ene | 85 |

| 2 | 1-Decene | (E)-1-acetoxydec-2-ene | 82 |

| 3 | Allylbenzene | (E)-cinnamyl acetate | 88 |

| 4 | 4-Phenyl-1-butene | (E)-1-acetoxy-4-phenylbut-2-ene | 81 |

| 5 | (E)-4-Octene | (E)-3-acetoxyoct-4-ene | 75 |

| 6 | Cyclooctene | 3-acetoxycyclooctene | 78 |

Table 2: Pivaloylation and Benzoylation of Alkenes[4]

| Entry | Alkene Substrate | Anhydride | Product | Yield (%) |

| 1 | 1-Octene | Pivalic anhydride | (E)-1-pivaloxyoct-2-ene | 72 |

| 2 | Allylbenzene | Pivalic anhydride | (E)-cinnamyl pivalate | 75 |

| 3 | 1-Octene | Benzoic anhydride | (E)-1-benzoyloxymoct-2-ene | 68 |

| 4 | Allylbenzene | Benzoic anhydride | (E)-cinnamyl benzoate | 71 |

Table 3: Benzylic C-H Acetoxylation

| Entry | Substrate | Product | Yield (%) |

| 1 | Toluene | Benzyl acetate | 65 |

| 2 | Ethylbenzene | 1-Phenylethyl acetate | 72 |

| 3 | Diphenylmethane | Benzhydryl acetate | 75 |

Experimental Protocols

General Procedure for Allylic C-H Acetoxylation

To an oven-dried reaction vial equipped with a magnetic stir bar is added the alkene (0.5 mmol), acetic anhydride (1.0 mmol, 2.0 equiv), and palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol %). The vial is sealed and the mixture is stirred at room temperature for 5 minutes. Sodium perborate tetrahydrate (154 mg, 1.0 mmol, 2.0 equiv) is then added in one portion. The reaction mixture is subsequently stirred at 40 °C and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Procedure for Pivaloylation and Benzoylation of Alkenes

The general procedure for allylic C-H acetoxylation is followed, substituting acetic anhydride with either pivalic anhydride (1.0 mmol, 2.0 equiv) or benzoic anhydride (1.0 mmol, 2.0 equiv).[4]

Procedure for Benzylic C-H Acetoxylation

To an oven-dried reaction vial equipped with a magnetic stir bar is added the benzylic substrate (0.5 mmol), acetic anhydride (1.0 mmol, 2.0 equiv), and palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol %). The vial is sealed and the mixture is stirred at room temperature for 5 minutes. Sodium perborate tetrahydrate (154 mg, 1.0 mmol, 2.0 equiv) is then added in one portion. The reaction mixture is subsequently stirred at 60 °C and monitored by TLC or GC. Upon completion, the reaction is worked up and purified following the same procedure as for the allylic C-H acetoxylation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.

References

- 1. Palladium-Catalyzed Selective Acyloxylation Using Sodium Perborate as Oxidant [organic-chemistry.org]

- 2. Palladium-catalyzed selective acyloxylation using sodium perborate as oxidant. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Palladium-catalyzed selective acyloxylation using sodium perborate as oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Hydroxylation of Arylboronic Acids using Sodium Perborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of arylboronic acids to phenols is a fundamental transformation in organic synthesis, providing access to a crucial class of compounds utilized in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods for this hydroxylation often require harsh reaction conditions, expensive catalysts, or strong oxidants.[1][2][3] Sodium perborate (NaBO₃·nH₂O) has emerged as a compelling alternative, offering a mild, efficient, and environmentally benign method for the ipso-hydroxylation of arylboronic acids.[1][4][5][6] As an inexpensive, stable, and safe solid, sodium perborate serves as a convenient source of hydrogen peroxide, facilitating a rapid and high-yielding conversion under catalyst-free conditions.[1][4][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of sodium perborate in the hydroxylation of arylboronic acids, tailored for researchers in both academic and industrial settings.

Advantages of Sodium Perborate

-

Mild Reaction Conditions: The reaction can be performed at room temperature, avoiding the need for heating and protecting sensitive functional groups.[1][6]

-

High Efficiency and Yields: The conversion of arylboronic acids to phenols is often rapid, with reactions completing in as little as 5-10 minutes and providing excellent yields.[4][6]

-

Cost-Effective and Readily Available: Sodium perborate is an inexpensive bulk chemical, making this methodology economically attractive for large-scale synthesis.[7][8]

-

Environmentally Friendly: The process is considered green due to the use of a non-toxic oxidant and the possibility of using water as a solvent or even performing the reaction under solvent-free conditions.[1][4][6]

-

Safety: Sodium perborate is a stable, solid reagent, offering a safer alternative to concentrated hydrogen peroxide solutions which can be explosive.[7][8]

-

Catalyst-Free: The reaction proceeds efficiently without the need for transition metal catalysts, simplifying purification and avoiding potential metal contamination in the final product.[1][4][6]

Reaction Mechanism

The hydroxylation of arylboronic acids with sodium perborate is proposed to proceed via a nucleophilic pathway.[4][6][9] In an aqueous medium, sodium perborate releases hydrogen peroxide, which then reacts with the arylboronic acid. The proposed mechanism involves the formation of a boronate-peroxide intermediate, followed by an intramolecular rearrangement where the aryl group migrates from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate ester yields the desired phenol.

Caption: Proposed reaction mechanism for the hydroxylation of arylboronic acids using sodium perborate.

Experimental Protocols

Two primary protocols are presented: a solution-phase reaction in water and a solvent-free procedure. The choice of method may depend on the substrate's solubility and the desired scale of the reaction.

Protocol 1: Hydroxylation in Aqueous Solution

This protocol is suitable for most arylboronic acids and is highly reproducible.

Materials:

-

Arylboronic acid (1.0 mmol)

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2.0 mmol)

-

Water (4.0 mL)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol) and water (4.0 mL).

-

Stir the mixture at room temperature to achieve a suspension or solution.

-

Add sodium perborate tetrahydrate (2.0 mmol) to the mixture in one portion.

-

Stir the reaction mixture vigorously at room temperature for 10-20 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude phenol.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Solvent-Free Hydroxylation

This environmentally friendly protocol is particularly advantageous for larger scale reactions as it minimizes solvent waste.

Materials:

-

Arylboronic acid (1.0 mmol)

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2.0 mmol)

-

Mortar and pestle

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a mortar, combine the arylboronic acid (1.0 mmol) and sodium perborate tetrahydrate (2.0 mmol).

-

Grind the mixture with a pestle at room temperature for 10 minutes.[1][6] The reaction is often exothermic.[4][6]

-

After grinding, add 20 mL of water to the solid mixture and stir for a few minutes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenol.

-

Purify the crude product by flash column chromatography if necessary.

Caption: General experimental workflow for the hydroxylation of arylboronic acids using sodium perborate.

Data Presentation

The following table summarizes the yields of various substituted phenols obtained from the corresponding arylboronic acids using sodium perborate under aqueous conditions.[6]

| Entry | Arylboronic Acid | Product | Yield (%) [a] | Yield (%) [b] |

| 1 | Phenylboronic acid | Phenol | 92 | 90 |

| 2 | 4-Methylphenylboronic acid | 4-Cresol | 95 | 93 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 96 | 94 |

| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenol | 90 | 88 |

| 5 | 4-Fluorophenylboronic acid | 4-Fluorophenol | 91 | 89 |

| 6 | 3-Nitrophenylboronic acid | 3-Nitrophenol | 85 | 82 |

| 7 | 2-Naphthylboronic acid | 2-Naphthol | 88 | 85 |

[a] Reaction conditions: arylboronic acid (1 mmol), sodium perborate (2 mmol), water (4 mL), room temperature, 10 min. Isolated yield.[6] [b] Yield from solid-phase reaction by grinding reactants in a mortar at room temperature for 10 min.[6]

Troubleshooting and Considerations

-

Reaction Time: While most reactions are complete within 10-20 minutes, some less reactive substrates (e.g., those with strong electron-withdrawing groups) may require longer reaction times.[6] Monitoring the reaction by TLC is recommended.

-

Stoichiometry: A 1:2 molar ratio of arylboronic acid to sodium perborate is generally optimal.

-

Purity of Sodium Perborate: The use of sodium perborate tetrahydrate is common. The monohydrate can also be used, but the stoichiometry should be adjusted accordingly.

-

Work-up: Ensure thorough extraction to maximize product recovery. In some cases, acidification of the aqueous layer before extraction may improve the yield of acidic phenols.

-

Substrate Scope: This method is compatible with a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.[6]

Logical Relationship Diagram

References

- 1. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 2. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium perborate [organic-chemistry.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Sodium Perborate in UV-Activated Advanced Oxidation for 1,4-Dioxane Removal from Wastewater

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dioxane is a synthetic industrial chemical, classified as a likely human carcinogen, that is frequently detected in groundwater and industrial effluents.[1][2] Its high solubility in water and resistance to conventional treatment methods, such as air stripping and carbon adsorption, make its removal from wastewater challenging.[3][4] Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants like 1,4-dioxane.[5] The most common AOP for this purpose is the combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂).[3][4]

Sodium perborate (NaBO₃) serves as a stable, solid-state source of hydrogen peroxide, offering logistical advantages over liquid H₂O₂.[6][7] When dissolved in water, it hydrolyzes to produce H₂O₂, which is then activated by UV light to generate the necessary hydroxyl radicals for the degradation of 1,4-dioxane.[8] This application note provides an overview of the mechanism, presents comparative data, and details experimental protocols for the use of sodium perborate in the UV-AOP treatment of 1,4-dioxane in wastewater.

Chemical Degradation Pathway

The degradation of 1,4-dioxane via the UV/Sodium Perborate process involves a series of reactions initiated by the generation of hydroxyl radicals.

-

Hydrolysis of Sodium Perborate : Sodium perborate reacts with water to form hydrogen peroxide and borate.[8]

-

Photolysis of Hydrogen Peroxide : UV light (specifically at wavelengths < 280 nm) cleaves the hydrogen peroxide molecule to generate two highly reactive hydroxyl radicals (•OH).

-

Hydroxyl Radical Attack : The hydroxyl radical attacks the 1,4-dioxane molecule, initiating a chain reaction. This leads to the opening of the ether ring and the formation of various intermediate byproducts.

-

Formation of Intermediates : The degradation pathway involves the formation of several intermediates, including aldehydes (like formaldehyde and acetaldehyde) and organic acids (such as glycolic acid, oxalic acid, and formic acid).[1][2][6]

-

Mineralization : Through continued attack by hydroxyl radicals, these organic intermediates are ultimately broken down into carbon dioxide (CO₂) and water (H₂O), achieving complete mineralization.[2]

Quantitative Data Summary

Recent studies have demonstrated that sodium perborate performs comparably to hydrogen peroxide in UV-AOP systems for 1,4-dioxane removal from tertiary wastewater effluent. The following tables summarize key performance data.

Table 1: Comparison of UV/NaBO₃ and UV/H₂O₂ for 1,4-Dioxane Removal Data extracted from a study on tertiary wastewater effluent with initial 1,4-dioxane concentrations ≥ 50 µg/L.[1][6]

| Oxidant Type | Equivalent H₂O₂ Dose (mg/L) | 1,4-Dioxane Removal (%) |

| Sodium Perborate (NaBO₃) | 6 | 43.9% |

| Hydrogen Peroxide (H₂O₂) | 6 | 42.8% |

Table 2: Effect of Acetic Acid Addition on Removal Efficiency The addition of acetic acid was investigated as a potential enhancer for the AOP.[1]

| AOP System | Equivalent H₂O₂ Dose (mg/L) | Acetic Acid (mg/L) | 1,4-Dioxane Removal (%) |

| UV/H₂O₂ | 2 | 0 | (Baseline) |

| UV/H₂O₂ + Acetic Acid | 2 | 0.02 | 5.7% increase over baseline |

| UV/NaBO₃ | 2 | 0 | (Baseline) |

| UV/NaBO₃ + Acetic Acid | 2 | 0.02 | Statistically similar to baseline |

Note: While NaBO₃ is approximately 3.3 times more expensive than H₂O₂, its solid form provides significant benefits for transport, storage, and handling, especially for remote operations.[1][6]

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Sodium Perborate Stock Solution:

-

To prepare a solution with a specific equivalent H₂O₂ concentration, use the molar masses (NaBO₃·4H₂O ≈ 153.86 g/mol ; H₂O₂ ≈ 34.01 g/mol ).

-

Example for 1000 mg/L as H₂O₂: Dissolve approximately 4.52 g of sodium perborate tetrahydrate (NaBO₃·4H₂O) in 1 liter of deionized water. The exact mass should be adjusted based on the purity of the reagent.

-

Prepare fresh daily as the solution can degrade over time.

-

-

1,4-Dioxane Spiked Wastewater:

-

Collect tertiary wastewater effluent or prepare a synthetic wastewater matrix.

-

Prepare a high-concentration stock solution of 1,4-dioxane in deionized water.

-

Spike the wastewater to the desired initial concentration (e.g., 10 µg/L or 50 µg/L) using the stock solution. Ensure thorough mixing.

-

Protocol 2: UV/Sodium Perborate Treatment Workflow

This protocol describes a typical batch experiment using a bench-scale collimated beam UV apparatus.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Treating 1,4-Dioxane Contamination in Drinking Water [slenvironment.com]

- 4. 1,4-Dioxane Treatment | Trojan Technologies [trojantechnologies.com]

- 5. oxidationtech.com [oxidationtech.com]

- 6. deswater.com [deswater.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium perborate - Wikipedia [en.wikipedia.org]

Application Notes: The Role of Sodium Perborate as a Preservative in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a preservative is a critical step in the development of multi-dose ophthalmic solutions. An ideal preservative must exhibit broad-spectrum antimicrobial efficacy to prevent contamination while demonstrating minimal toxicity to the delicate structures of the ocular surface. Sodium perborate has emerged as a "vanishing" or "oxidative" preservative, offering an effective alternative to traditional detergent-based preservatives like benzalkonium chloride (BAK). Its unique mechanism of action provides robust antimicrobial protection within the product container, which then rapidly neutralizes to gentle, natural components upon instillation into the eye.

Mechanism of Action

Sodium perborate's preservative action is based on its conversion to hydrogen peroxide in an aqueous solution.[1][2] This low concentration of hydrogen peroxide serves as a potent, broad-spectrum antimicrobial agent. It functions by generating reactive oxygen species that oxidize microbial cell membranes, disrupt protein synthesis, and alter membrane-bound enzymes, leading to cell death.[1][3]

Upon contact with the ocular surface, enzymes such as catalase, which are naturally present in tears, rapidly catalyze the decomposition of hydrogen peroxide into water and oxygen.[3][4] This rapid neutralization is the key to its favorable safety profile, as the active preservative does not persist on the eye's surface, thereby minimizing the potential for irritation and cytotoxicity associated with other preservatives.[4][5]

Caption: Mechanism of sodium perborate as a vanishing preservative.

Quantitative Data

Table 1: Antimicrobial Efficacy of Sodium Perborate (0.04%)

The following table summarizes the log reduction of various microorganisms achieved with a 0.04% sodium perborate formulation, based on a study conducted following preservative efficacy test principles.[4] The acceptance criteria from the United States Pharmacopeia (USP) <51> and European Pharmacopoeia (Ph. Eur.) 5.1.3 A/B for ophthalmic preparations are provided for comparison.

| Microorganism | Strain (ATCC) | Log Reduction at Day 14 | Log Reduction at Day 28 | USP <51> Criteria (Ophthalmic) | Ph. Eur. 5.1.3 A/B Criteria (Ophthalmic) |

| Bacteria | Day 14: ≥3.0 log reductionDay 28: No increase | A: 24h: ≥2.0, 7d: ≥3.0, 28d: NIB: 7d: ≥1.0, 28d: NI | |||

| Staphylococcus aureus | 6538 | >3.0 | >3.0 | Meets | Meets |

| Pseudomonas aeruginosa | 9027 | >3.0 | >3.0 | Meets | Meets |

| Escherichia coli | 8739 | 4.5 ± 0.2 | 4.7 ± 0.1 | Meets | Meets |

| Fungi | Day 14 & 28: No increase from initial count | A: 14d: ≥2.0, 28d: NIB: 14d: ≥1.0, 28d: NI | |||

| Candida albicans | 10231 | 1.8 ± 0.7 | 2.1 ± 0.6 | Meets | Meets (A Criteria) |

| Aspergillus brasiliensis | 16404 | 1.0 ± 0.3 | 1.2 ± 0.5 | Meets | Meets (B Criteria) |

NI: No Increase from the previous measurement point. Data adapted from a study on a nasal spray formulation with similar preservative requirements.[4]

Table 2: Comparative In Vitro Cytotoxicity on Human Corneal Epithelial (HCE) Cells

This table presents data on the relative toxicity of sodium perborate compared to other common ophthalmic preservatives, as measured by cell viability assays. Lower cell viability percentages indicate higher cytotoxicity.

| Preservative / Formulation | Concentration | Cell Viability (%) vs. Control | Reference Study |

| Sodium Perborate (in Genteal®) | Proprietary | 39.3% | Ta, et al. |

| Benzalkonium Chloride (BAK) | 0.01% | ~11-44% (Toxicity: 56-89%) | Ammar, et al. |

| Thimerosal | 0.01% | ~5-30% (Toxicity: 70-95%) | Ammar, et al. |

| Chlorobutanol | 0.5% | ~14-50% (Toxicity: 50-86%) | Ammar, et al. |

| Sodium Perborate | 0.02% | ~41-77% (Toxicity: 23-59%) | Ammar, et al. |

| Refresh® Preservative-Free | N/A | 104.4% | Ta, et al. |

| Positive Control (Media) | N/A | 100% | Ta, et al. |

| Negative Control (Formalin) | N/A | 21.1% | Ta, et al. |

Note: Data is compiled from multiple studies for comparative purposes and methodologies may vary slightly.

Experimental Protocols

Protocol 1: Preservative Efficacy Test (PET) / Antimicrobial Effectiveness Test (AET)

This protocol is a harmonized approach based on the principles outlined in USP <51> and Ph. Eur. 5.1.3 for evaluating the antimicrobial effectiveness of an ophthalmic solution containing sodium perborate.[3][6][7][8]

1. Objective: To determine if the preservative system adequately protects the ophthalmic product from microbial contamination during its shelf-life and use.

2. Materials:

-

Test product in its final, sealed container.

-

Challenge Microorganisms (ATCC strains):

-

Staphylococcus aureus (6538)

-

Pseudomonas aeruginosa (9027)

-

Escherichia coli (8739)

-

Candida albicans (10231)

-

Aspergillus brasiliensis (16404)

-

-

Culture media (e.g., Soybean-Casein Digest Agar/Broth, Sabouraud Dextrose Agar/Broth).

-

Sterile saline solution.

-

Sterile containers for testing.

-

Incubator set to 22.5 ± 2.5 °C.

-

Validated neutralizing agents/media (to inactivate the preservative during plating).

3. Methodology:

-

Inoculum Preparation: Culture each microorganism separately. Harvest bacteria after 18-24 hours and fungi after appropriate incubation periods. Wash the cultures with sterile saline and resuspend to create standardized inocula with a concentration of approximately 1 x 10⁸ CFU/mL.

-

Product Inoculation (Challenge): Divide the test product into five separate, sterile containers—one for each challenge organism. Inoculate each container with a small volume (0.5% to 1.0% of the product volume) of one of the standardized inocula to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation: Store the inoculated containers at 22.5 ± 2.5 °C, protected from light, for 28 days.

-

Sampling and Enumeration: At specified time intervals (e.g., Day 7, Day 14, and Day 28), withdraw a 1 mL aliquot from each container. Perform serial dilutions and plate using a validated recovery method that incorporates a suitable neutralizer for hydrogen peroxide.

-

Data Analysis: Count the colonies after incubation and calculate the CFU/mL for each time point. Determine the log reduction from the initial calculated inoculum concentration. Compare the results against the acceptance criteria (see Table 1).

Caption: Workflow for the Preservative Efficacy Test (PET).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to evaluate the potential toxicity of a sodium perborate-preserved ophthalmic solution on ocular cells using a human corneal epithelial (HCE) cell line.

1. Objective: To quantify the effect of the preserved solution on the metabolic activity and viability of HCE cells as an indicator of cytotoxicity.

2. Materials:

-

Immortalized Human Corneal Epithelial (HCE) cell line.

-

Complete cell culture medium (e.g., DMEM/F-12) and serum-free medium.

-

Test product (ophthalmic solution).

-

Positive Control: Preservative-free artificial tears or culture medium.

-

Negative Control: 0.1% Triton X-100 or another known cytotoxic agent.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., acid-isopropanol or DMSO).

-

96-well cell culture plates.

-

Microplate reader (absorbance at ~570 nm).

3. Methodology:

-

Cell Seeding: Seed HCE cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and replace it with 100 µL of the test product, positive control, or negative control. Multiple dilutions of the test product can also be evaluated.

-

Exposure: Incubate the plate for a clinically relevant duration (e.g., 15 minutes to 1 hour) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment solutions and wash the cells gently with PBS. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for the test product relative to the positive control (100% viability) using the formula: % Viability = (OD_test / OD_control) * 100

References

- 1. uspbpep.com [uspbpep.com]

- 2. 5.1.3. Efficacy of antimicrobial preservation (EP 5.0) | PDF [slideshare.net]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. ijbbku.com [ijbbku.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Antimicrobial Effectiveness Testing (AET) – USP – Chromak Research Laboratory [chromakresearch.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Perborate Concentration for Efficient Cotton Bleaching

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sodium perborate concentration for efficient and effective cotton bleaching. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.